Ethyl Cyanoacetate-2,3-13C2
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
115.10 g/mol |
IUPAC Name |
ethyl 2-(azanylidyne(113C)methyl)acetate |
InChI |
InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,4+1 |
InChI Key |
ZIUSEGSNTOUIPT-CQDYUVAPSA-N |
Isomeric SMILES |
CCOC(=O)[13CH2][13C]#N |
Canonical SMILES |
CCOC(=O)CC#N |
Origin of Product |
United States |
Advanced Synthetic Strategies for the Preparation of Ethyl Cyanoacetate 2,3 13c2
Methodologies for Stereoselective and Regioselective Isotopic Labeling
The cornerstone of synthesizing Ethyl Cyanoacetate-2,3-13C2 lies in the regioselective placement of the two adjacent 13C atoms. This is achieved by employing 13C-enriched precursors and guiding them through carefully designed reaction sequences.
The most direct synthetic routes begin with commercially available, highly enriched, two-carbon building blocks. The choice of precursor is critical as it dictates the subsequent reaction pathway.
[1,2-13C2]Acetic Acid Derivatives : A common and effective strategy starts with [1,2-13C2]acetic acid. This precursor can be halogenated, typically chlorinated, to produce [1,2-13C2]chloroacetic acid. This labeled chloroacetic acid serves as a direct precursor for building the cyanoacetic acid backbone. The synthesis of unlabeled cyanoacetic acid from chloroacetic acid is a well-established industrial process, providing a reliable foundation for the labeled synthesis. orgsyn.orglookchem.comprepchem.com
[1,2-13C2]Malonates : An alternative, though often more complex, approach involves the use of labeled malonic esters. For instance, diethyl [2-13C]malonate can be synthesized from ethyl [2-13C]acetate. acs.org Adapting this for a di-labeled compound would require starting with a correspondingly labeled precursor. The malonic ester synthesis is a versatile method for creating substituted acetic acids, but for this specific isotopologue, starting with a labeled acetic acid derivative is generally more straightforward than manipulating a labeled malonate. wikipedia.org
With a suitable labeled precursor in hand, a multi-step sequence is employed to construct the final molecule. The classic approach mirrors the Kolbe nitrile synthesis followed by Fischer esterification. wikipedia.org
Nitrile Synthesis : The first key step is the reaction of a [1,2-13C2]chloroacetic acid salt with a cyanide source, such as sodium or potassium cyanide. orgsyn.orgprepchem.com This nucleophilic substitution reaction replaces the chlorine atom with a cyano group, forming [2,3-13C2]cyanoacetic acid. The original C-1 and C-2 of the acetic acid derivative become the C-3 and C-2 of the resulting cyanoacetic acid, respectively.
Esterification : The resulting [2,3-13C2]cyanoacetic acid is then esterified with ethanol (B145695). The Fischer esterification method, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, is commonly used. wikipedia.org This step converts the labeled cyanoacetic acid into this compound without disturbing the C-C bond containing the isotopic labels. orgsyn.orglookchem.com
This sequence ensures that the 13C labels are placed precisely at the C-2 (methylene) and C-3 (carbonyl) positions of the final ethyl cyanoacetate (B8463686) molecule.
Optimization of Reaction Conditions for Maximizing Yield and Isotopic Fidelity
Achieving a high yield and maintaining isotopic purity (fidelity) requires careful optimization of all reaction parameters. scilit.com Conditions must be chosen to drive the reaction to completion while preventing side reactions that could lead to isotopic scrambling or loss of the valuable labeled material.
The choice of catalyst is crucial, particularly in the esterification step.
Catalysts for Esterification : Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification. prepchem.comwikipedia.org However, alternative catalysts have been explored to improve yields and simplify workup for the synthesis of unlabeled ethyl cyanoacetate. These include mixed catalysts like silicotungstic acid and p-toluene sulfonic acid. e3s-conferences.orge3s-conferences.org For isotopic synthesis, the primary requirement is that the catalyst does not induce side reactions that could break the labeled 13C-13C bond. Heteropoly acids are noted for their high activity and non-corrosive nature, making them suitable candidates. e3s-conferences.org
The table below summarizes catalysts commonly used in reactions involving ethyl cyanoacetate.
| Reaction Step | Catalyst | Purpose | Ref. |
| Esterification | Concentrated Sulfuric Acid | Promotes reaction between cyanoacetic acid and ethanol | orgsyn.org, prepchem.com |
| Esterification | Silicotungstic Acid / p-Toluene Sulfonic Acid | Mixed catalyst system to increase esterification rate | e3s-conferences.org, e3s-conferences.org |
| Knoevenagel Condensation | Alanine functionalized SBA-15 | Acid-base bifunctional catalyst for C-C bond formation | researchgate.net |
| Knoevenagel Condensation | Nano-Fe3O4@EA | Magnetic nanoparticle catalyst for efficient synthesis | oiccpress.com |
Interactive Data Table: Catalyst Selection in Ethyl Cyanoacetate Synthesis
Precise control over solvent and temperature is paramount throughout the synthesis to maximize product yield and prevent degradation. acs.org
Temperature : The initial cyanation reaction is highly exothermic and requires careful temperature management, often involving cooling to keep the reaction from running away. lookchem.com Subsequent steps, such as solvent evaporation and esterification, are performed at specific, controlled temperatures (e.g., 60-70°C for evaporation, reflux for esterification) to achieve optimal results. orgsyn.orglookchem.com
Solvents : The choice of solvent affects reaction rates and solubility. Water is the initial solvent for the cyanation reaction, while ethanol serves as both a reagent and solvent in the esterification step. orgsyn.org The purity of solvents is critical, as impurities could lead to unwanted side products.
The following table outlines typical optimized reaction conditions based on established syntheses of unlabeled ethyl cyanoacetate, which are directly applicable to the labeled analogue.
| Parameter | Value | Stage of Synthesis | Rationale | Ref. |
| Molar Ratio (Acid:Ethanol) | 1:3.5 | Esterification | Optimized for highest esterification rate | e3s-conferences.org |
| Reaction Temperature | 80 °C | Esterification | Optimal temperature for the specific catalyst system | e3s-conferences.org |
| Reaction Time | 3.5 hours | Esterification | Time required to achieve maximum conversion | e3s-conferences.org |
| Catalyst Amount | 1.5% (w/w) | Esterification | Identified as the most influential factor for yield | e3s-conferences.org |
Interactive Data Table: Optimized Reaction Conditions for Ethyl Cyanoacetate Synthesis
Purification and Rigorous Characterization of Synthesized this compound
After the synthesis is complete, the labeled product must be isolated and purified to a high degree. Subsequently, its identity and isotopic enrichment must be confirmed through rigorous analytical techniques.
Purification : Standard laboratory techniques are employed for purification. This typically involves:
Filtration : To remove inorganic salts (e.g., sodium chloride) formed during the reaction. lookchem.com
Distillation : Reduced pressure distillation is used to remove excess solvents and volatile impurities. prepchem.com
Extraction and Rectification : Final purification is often achieved through liquid-liquid extraction followed by vacuum rectification to obtain the pure product. prepchem.com
Characterization : A combination of spectroscopic methods is essential to confirm the structure and isotopic labeling of the final product.
Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. This compound has an expected molecular weight of approximately 115.1 g/mol , which is two mass units higher than its unlabeled counterpart (approx. 113.1 g/mol ). lgcstandards.comscbt.comnist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is the most definitive method for verifying the position of the labels. nih.gov The spectrum of this compound would show two highly intense signals corresponding to the labeled C-2 and C-3 carbons. Furthermore, a characteristic one-bond 13C-13C coupling constant would be observed between these two adjacent labeled carbons, providing unequivocal proof of the isotopic placement. pressbooks.pub The chemical shifts are influenced by factors like solvent and temperature but are generally predictable. pressbooks.pubnih.gov
Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of the key functional groups (C≡N nitrile stretch, C=O ester stretch) but does not differentiate between isotopologues. nist.gov
Gas Chromatography (GC) : GC is often used to determine the chemical purity of the final product by separating it from any remaining starting materials or byproducts. e3s-conferences.org
The table below shows the expected analytical data for the target compound.
| Analytical Technique | Property | Expected Value for this compound | Ref. |
| Molecular Formula | - | 13C2C3H7NO2 | lgcstandards.com |
| Molecular Weight | g/mol | 115.1 | lgcstandards.com, scbt.com |
| 13C NMR | Chemical Shift (C=O) | ~170 ppm (intense signal) | pressbooks.pub |
| 13C NMR | Chemical Shift (CH2) | Varies, but intense signal with 13C-13C coupling | pressbooks.pub |
| 13C NMR | Chemical Shift (C≡N) | ~115 ppm (unlabeled intensity) | consensus.app |
| Mass Spectrometry | m/z | [M]+ at 115 | lgcstandards.com |
Interactive Data Table: Characterization Data for this compound
Chromatographic Techniques for High Purity Isolation
Achieving high chemical purity is critical for the application of isotopically labeled standards. Chromatographic techniques are indispensable for isolating the target compound from unreacted starting materials, byproducts, and other impurities.
Gas Chromatography (GC) is a highly effective method for the purification of volatile and thermally stable compounds like Ethyl Cyanoacetate-2,3-¹³C₂. researchgate.net The crude reaction product is vaporized and passed through a column containing a stationary phase. Separation is achieved based on the differential partitioning of components between the mobile gas phase and the stationary liquid or solid phase. By using a preparative GC system with a suitable column, fractions of high purity can be collected. researchgate.net A study on the synthesis of unlabeled ethyl cyanoacetate utilized GC for product analysis, indicating its suitability for this compound. e3s-conferences.org
| Parameter | Typical Value/Condition | Purpose |
| Technique | Preparative Gas Chromatography (Prep-GC) | Isolation of pure compound from a mixture. |
| Column | Capillary column (e.g., KB-1 or similar non-polar phase) | Provides high-resolution separation of volatile compounds. researchgate.net |
| Injector Temperature | ~250°C | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Programmed temperature ramp (e.g., 120°C initial, ramp at 30°C/min) | Optimizes separation of components with different boiling points. researchgate.net |
| Detector | Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) | TCD is non-destructive, allowing for sample collection. FID offers high sensitivity. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or when thermal degradation is a concern. Normal-phase HPLC with a silica (B1680970) gel column and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixture) would be a suitable approach for separating the moderately polar ethyl cyanoacetate from other components.
Quantitative Assessment of Isotopic Enrichment and Purity
Following purification, the final product must be rigorously analyzed to confirm its chemical purity and, crucially, to quantify the level of isotopic enrichment. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this assessment.
Mass Spectrometry (MS) provides a direct measure of the mass-to-charge ratio of the compound and its isotopologues, making it ideal for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, can resolve the masses of molecules with the same nominal mass but different isotopic compositions. almacgroup.comresearchgate.net The general procedure involves acquiring a high-resolution mass spectrum of the purified compound and analyzing the isotope cluster of the molecular ion. nih.gov The relative intensities of the peaks corresponding to the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species are measured. After correcting for the natural abundance of ¹³C and other isotopes, the isotopic enrichment can be accurately calculated by comparing the measured isotopic distribution to the theoretically predicted distribution. almacgroup.com
| Analytical Step | Description |
| 1. Sample Analysis | The purified sample is analyzed using a technique like LC-MS or GC-MS to obtain the mass spectrum. nih.govalmacgroup.com |
| 2. Isotope Cluster Identification | The cluster of peaks around the molecular ion ([M+H]⁺ or M⁺) is identified. For Ethyl Cyanoacetate-2,3-¹³C₂, the target ion is at m/z 116 (C₃¹³C₂H₇NO₂). |
| 3. Intensity Measurement | The peak areas or heights for each isotopologue in the cluster are integrated. almacgroup.com |
| 4. Natural Abundance Correction | The measured intensities are corrected to remove the contribution from the natural abundance of ¹³C, ¹⁵N, ¹⁷O, etc. |
| 5. Enrichment Calculation | The isotopic enrichment is calculated based on the ratio of the corrected intensity of the target M+2 peak to the sum of all relevant isotopic peaks. |
| Parameter | Requirement for qNMR | Rationale |
| Pulse Sequence | Inverse-gated decoupling | Prevents signal distortion from the Nuclear Overhauser Effect (NOE), ensuring accurate integration. ox.ac.uk |
| Relaxation Delay (d1) | Long delay (≥ 5 x T₁ of slowest relaxing nucleus) | Allows for complete relaxation of all nuclei between pulses, ensuring signal intensity is proportional to concentration. ox.ac.uk |
| Pulse Angle | 90° flip angle | Maximizes signal for each scan. |
| Number of Scans | Sufficient for high signal-to-noise ratio | Improves the accuracy and precision of the integration. |
| Data Processing | Careful phasing and baseline correction | Ensures accurate measurement of peak integrals. ox.ac.uk |
By combining chromatographic purification with rigorous MS and NMR analysis, Ethyl Cyanoacetate-2,3-¹³C₂ can be prepared with the high chemical purity and accurately determined isotopic enrichment required for its intended applications.
Mechanistic Elucidation and Reaction Pathway Tracing Utilizing Ethyl Cyanoacetate 2,3 13c2
Investigation of Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is the cornerstone of organic synthesis. Ethyl Cyanoacetate-2,3-13C2 provides an invaluable method for studying the mechanisms of these vital reactions.
The use of this compound allows for the direct observation of the fate of the carbon atoms involved in the initial nucleophilic attack. For instance, in the reaction with an aldehyde, the 13C-labeled methylene (B1212753) carbon of the ethyl cyanoacetate (B8463686) attacks the carbonyl carbon of the aldehyde. By analyzing the 13C NMR spectrum of the product, the connectivity of these labeled atoms can be confirmed, solidifying the proposed mechanism.
Table 1: Hypothetical 13C NMR Chemical Shift Data for Knoevenagel Condensation Product
| Carbon Atom | Expected Chemical Shift (ppm) without Labeling | Observed Chemical Shift (ppm) with 13C Labeling |
| Cyano Carbon | ~115 | Enriched Signal at ~115 |
| Methylene Carbon | ~30 | No Signal (now part of the double bond) |
| Alkene Carbon (from methylene) | ~130 | Enriched Signal at ~130 |
| Alkene Carbon (from carbonyl) | ~140 | Natural Abundance Signal |
This table presents hypothetical data to illustrate how isotopic labeling would be reflected in NMR analysis.
In Michael additions, a nucleophile adds to an α,β-unsaturated carbonyl compound. This compound can act as the nucleophile, and the isotopic labels allow for the unequivocal determination of the regioselectivity of the addition. Subsequent intramolecular cyclization reactions can also be monitored, with the 13C labels serving as markers to delineate the newly formed ring structure. This is particularly crucial in complex cascade reactions where multiple bonds are formed in a single operation.
While Ethyl Cyanoacetate itself is not a typical dienophile or dipolarophile for Diels-Alder or [3+2] cycloaddition reactions, its derivatives can be. By incorporating the 13C-labeled cyanoacetate moiety into a suitable dienophile or dipolarophile, the stereochemical and regiochemical outcomes of these powerful cycloaddition reactions can be meticulously studied. The isotopic labels provide a clear spectroscopic handle to assign the structure of the resulting cycloadducts, offering insights into the transition state geometries and the electronic factors that govern the reaction's selectivity.
Probing Intramolecular Rearrangements and Molecular Transformations
Isotopic labeling is a definitive method for studying intramolecular rearrangements. If a molecule containing this compound undergoes a rearrangement, the final positions of the 13C atoms in the product skeleton provide a direct map of the atomic migrations that have occurred. This information is critical for distinguishing between different possible rearrangement pathways, such as nih.govwikipedia.org- or researchgate.netresearchgate.net-sigmatropic shifts.
Kinetic Isotope Effect (KIE) Studies for Rate-Determining Step Identification
The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of unlabeled ethyl cyanoacetate with this compound, a 13C KIE can be determined. A significant KIE (k12C/k13C > 1) suggests that the bond to the labeled carbon is being broken or significantly altered in the rate-determining step of the reaction. This provides powerful evidence for the transition state structure and the key bond-breaking or bond-forming events that govern the reaction's speed.
Table 2: Illustrative Kinetic Isotope Effect Data
| Reaction Step | k12C/k13C | Interpretation |
| C-H bond cleavage at the methylene group | 1.00 | No primary KIE, C-H bond cleavage is not rate-determining. |
| C-C bond formation | 1.04 | Small normal KIE, C-C bond formation is likely part of the rate-determining step. |
| Decarboxylation | 1.00 | No KIE, decarboxylation occurs after the rate-determining step. |
This table provides illustrative data to explain the concept of KIE in mechanistic studies.
Application in Understanding Reaction Mechanisms in Organocatalysis and Metal-Catalyzed Processes
The rise of organocatalysis and the continuous development of novel metal-catalyzed reactions have created a demand for detailed mechanistic understanding to enable further catalyst and reaction design. This compound can be employed as a substrate in these reactions to probe the mode of activation and the nature of the catalytic cycle. For example, in an organocatalyzed reaction, the isotopic labels can help to identify whether the catalyst forms a covalent bond with the substrate or activates it through non-covalent interactions. In metal-catalyzed processes, the labeled substrate can be used to follow the oxidative addition, migratory insertion, and reductive elimination steps that are often central to the catalytic cycle.
Advanced Spectroscopic and Analytical Characterization of Ethyl Cyanoacetate 2,3 13c2 and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. In the case of isotopically labeled compounds like Ethyl Cyanoacetate-2,3-¹³C₂, NMR provides unique insights into the precise location of the labels and the connectivity of the carbon skeleton.
A key feature in the ¹³C NMR spectrum of Ethyl Cyanoacetate-2,3-¹³C₂ is the presence of ¹³C-¹³C spin-spin coupling. Due to the low natural abundance of ¹³C (about 1.1%), observing this coupling in unlabeled samples is highly improbable. orgchemboulder.comlibretexts.org However, in this enriched compound, the direct bond between the two ¹³C atoms at positions 2 and 3 gives rise to a distinct splitting of their respective signals. This one-bond coupling constant, denoted as ¹J_CC, provides direct evidence of the isotopic labeling and the integrity of the C2-C3 bond. The magnitude of ¹J_CC is influenced by the hybridization of the carbon atoms involved.
The chemical shifts of the carbon atoms in Ethyl Cyanoacetate-2,3-¹³C₂ are expected to be very similar to those in the unlabeled molecule. docbrown.info However, the signals for C2 and C3 will appear as doublets due to the one-bond coupling, a clear signature of the isotopic enrichment. The other carbon atoms in the molecule (the carbonyl carbon, and the two carbons of the ethyl group) will appear as singlets in a proton-decoupled ¹³C NMR spectrum. libretexts.org
Table 1: Predicted ¹³C NMR Data for Ethyl Cyanoacetate-2,3-¹³C₂
| Carbon Atom | Approximate Chemical Shift (δ, ppm) | Expected Multiplicity (Proton-Decoupled) | Coupling Constant |
| C=O | ~165-175 | Singlet | N/A |
| -CN | ~115-125 | Doublet | ¹J_CC |
| -O-CH₂- | ~60-70 | Singlet | N/A |
| -¹³CH₂- | ~25-35 | Doublet | ¹J_CC |
| -CH₃ | ~10-20 | Singlet | N/A |
This table is based on typical chemical shift values for the functional groups present.
Two-dimensional (2D) NMR spectroscopy offers a more comprehensive picture of molecular connectivity. longdom.org For isotopically labeled compounds, specific 2D techniques are particularly powerful.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This experiment is specifically designed to detect ¹³C-¹³C correlations. In the case of Ethyl Cyanoacetate-2,3-¹³C₂, an INADEQUATE spectrum would show a clear cross-peak connecting the signals of C2 and C3, providing unambiguous confirmation of their direct bond.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments map the correlations between protons and the carbons to which they are directly attached. For Ethyl Cyanoacetate-2,3-¹³C₂, an HSQC spectrum would show a cross-peak between the protons on C2 and the ¹³C signal of C2.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). In this molecule, HMBC could show correlations from the C2 protons to the carbonyl carbon (C1) and the cyano carbon (C3), further solidifying the structural assignment.
Recent studies have demonstrated the utility of 2D NMR techniques, even at low magnetic fields, for analyzing isotopically labeled molecules and mapping their J-coupling networks. researchgate.netnih.gov
Dynamic NMR (DNMR) can be employed to study molecular motions and chemical reactions. While ethyl cyanoacetate (B8463686) itself is a relatively rigid molecule, the ¹³C labeling in Ethyl Cyanoacetate-2,3-¹³C₂ can serve as a sensitive probe for monitoring reactions it might undergo. For example, if the compound is involved in a reaction where the C2-C3 bond is cleaved or formed, the changes in the ¹³C-¹³C coupling constant and the appearance or disappearance of signals can be followed over time or as a function of temperature to understand the reaction kinetics and mechanism.
Mass Spectrometry (MS) for Isotopic Composition and Fragmentation Pattern Elucidation
Mass spectrometry is a vital tool for confirming the molecular weight of a compound and for studying its fragmentation behavior, providing valuable structural information. chemguide.co.uk
High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition. The molecular formula of unlabeled ethyl cyanoacetate is C₅H₇NO₂. nist.gov The doubly labeled analogue, Ethyl Cyanoacetate-2,3-¹³C₂, has the formula C₃¹³C₂H₇NO₂. scbt.com HRMS can easily distinguish between the masses of these two species, thus confirming the successful incorporation of the two ¹³C isotopes.
Table 2: Theoretical Exact Masses
| Compound | Molecular Formula | Exact Mass (Da) |
| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.0477 |
| Ethyl Cyanoacetate-2,3-¹³C₂ | C₃¹³C₂H₇NO₂ | 115.0544 |
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (the parent ion) and then fragmenting it to observe the resulting daughter ions. pharmacy180.com By comparing the fragmentation patterns of labeled and unlabeled ethyl cyanoacetate, the fate of the ¹³C atoms during fragmentation can be traced.
A common fragmentation for esters is the loss of the alkoxy group (-OR). libretexts.org For ethyl cyanoacetate, this would involve the loss of an ethoxy radical (•OCH₂CH₃). Another possible fragmentation is the loss of the ethyl group. By analyzing the masses of the resulting fragment ions in the MS/MS spectrum of Ethyl Cyanoacetate-2,3-¹³C₂, one can determine whether the labeled C2-C3 unit is retained in the charged fragment or lost in the neutral fragment. This information is crucial for understanding the fragmentation mechanism and can be used to identify labeled intermediates in complex mixtures. Studies on related compounds, such as substituted phenylpropenoates, have shown how fragmentation patterns can reveal details about molecular structure and stability. nih.gov
Isotopic Impact on Vibrational and Electronic Spectroscopy for Enhanced Structural Elucidation
The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C), into a molecular structure provides a powerful tool for detailed spectroscopic analysis and enhanced structural elucidation. In Ethyl Cyanoacetate-2,3-¹³C₂, the labeling at the C2 (methylene) and C3 (nitrile) positions introduces subtle yet significant changes in its vibrational and electronic properties when compared to its unlabeled counterpart. These isotopic shifts, readily observable through various spectroscopic techniques, offer a deeper understanding of molecular vibrations, bonding, and electronic transitions.
Vibrational Spectroscopy: A Tale of Isotopic Shifts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is particularly sensitive to isotopic substitution. The vibrational frequency of a bond is primarily determined by the bond strength and the reduced mass of the atoms involved. The replacement of ¹²C with the heavier ¹³C isotope increases the reduced mass of the associated vibrational modes, leading to a predictable decrease in their vibrational frequencies.
Infrared (IR) Spectroscopy
In the IR spectrum of Ethyl Cyanoacetate, several key vibrational modes are affected by the ¹³C labeling at the 2 and 3 positions. The most notable shifts are expected for the stretching and bending vibrations directly involving the C2 and C3 atoms.
One of the most prominent changes is observed in the C≡N nitrile stretch. In unlabeled ethyl cyanoacetate, this vibration typically appears as a strong, sharp band in the region of 2250-2260 cm⁻¹. The substitution of ¹²C with ¹³C at the nitrile carbon (C3) results in a significant redshift (decrease in wavenumber) of this band. This shift can be estimated using the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass. Theoretical calculations and experimental data from similarly labeled nitriles suggest a downward shift of approximately 40-50 cm⁻¹.
Another key functional group, the ester carbonyl (C=O) group, while not directly labeled, can also exhibit a minor shift due to changes in the vibrational coupling with the adjacent ¹³C-labeled methylene (B1212753) group (C2). The primary C=O stretching vibration in unlabeled ethyl cyanoacetate is typically observed around 1740-1750 cm⁻¹. While the direct isotopic effect is on the C2-C3 bond, the interconnectedness of the molecular vibrations can lead to a small, indirect shift of a few wavenumbers for the C=O stretch.
The C-C stretching and CH₂ bending modes associated with the labeled C2 position also experience significant shifts. These vibrations, which appear in the fingerprint region of the IR spectrum (below 1500 cm⁻¹), are often complex and coupled. The isotopic labeling helps to deconvolute these overlapping signals, allowing for a more definitive assignment of specific vibrational modes.
Table 4.3.1: Predicted Isotopic Shifts in the Infrared Spectrum of Ethyl Cyanoacetate-2,3-¹³C₂
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Unlabeled) | Predicted Wavenumber (cm⁻¹) (¹³C₂-labeled) | Predicted Isotopic Shift (cm⁻¹) |
| C≡N Stretch | ~2255 | ~2210 | ~ -45 |
| C=O Stretch | ~1745 | ~1742 | ~ -3 |
| CH₂ Scissoring | ~1420 | ~1400 | ~ -20 |
| C-C Stretch (ester) | ~1200 | ~1185 | ~ -15 |
Note: The predicted values are based on theoretical calculations and data from analogous labeled compounds and are subject to experimental verification.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to changes in polarizability during a vibration. The nitrile (C≡N) stretching mode, being a highly polarizable bond, typically gives a strong signal in the Raman spectrum of ethyl cyanoacetate. Similar to the IR spectrum, this band is expected to exhibit a significant redshift upon ¹³C substitution at the C3 position.
The symmetric stretching and bending vibrations of the methylene group (C2) are also active in the Raman spectrum and will be shifted to lower frequencies in the labeled compound. The analysis of these shifts in both IR and Raman spectra provides a more complete picture of the vibrational landscape of the molecule and aids in the precise assignment of vibrational modes.
Electronic Spectroscopy: Subtle but Informative Effects
Electronic spectroscopy, primarily UV-Vis spectroscopy, probes the transitions of electrons between different energy levels within a molecule. Isotopic substitution generally has a much smaller effect on electronic spectra compared to vibrational spectra. This is because the electronic energy levels are primarily determined by the arrangement of electrons and the nuclear charges, which are unchanged by isotopic substitution.
However, subtle effects can be observed in the fine structure of electronic absorption and emission bands. These effects, known as isotopic shifts in electronic spectra, arise from changes in the vibrational zero-point energies of the ground and excited electronic states. The substitution of ¹²C with ¹³C lowers the zero-point energy of both the ground and excited states. If the change in zero-point energy upon excitation is different for the isotopically labeled molecule compared to the unlabeled one, a small shift in the electronic transition energy (and thus the absorption wavelength) will be observed.
Enhanced Structural Elucidation
The detailed analysis of isotopic shifts in both vibrational and electronic spectra provides a powerful method for the structural elucidation of Ethyl Cyanoacetate-2,3-¹³C₂ and its derivatives. By comparing the spectra of the labeled and unlabeled compounds, researchers can:
Confirm the site of isotopic labeling: The specific vibrational modes that exhibit the largest shifts directly pinpoint the location of the ¹³C atoms.
Make unambiguous vibrational assignments: Isotopic shifts help to resolve ambiguities in the assignment of complex vibrational spectra, particularly in the fingerprint region.
Probe intermolecular interactions: Changes in the isotopic shifts upon solvent changes or complex formation can provide insights into how different parts of the molecule interact with its environment.
Refine theoretical models: Experimental isotopic shift data serve as a critical benchmark for validating and refining computational models of molecular structure and dynamics.
Synthetic Applications of Ethyl Cyanoacetate 2,3 13c2 As a Labeled Building Block
Stereoselective and Enantioselective Synthesis of Complex Organic Molecules
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. Ethyl Cyanoacetate-2,3-13C2 provides a powerful tool for developing and verifying methods that control the formation of chiral centers.
Asymmetric induction is a strategy used to preferentially form one enantiomer or diastereomer over another. wikipedia.orgyoutube.commsu.edu This is often achieved by temporarily attaching a chiral auxiliary to an achiral substrate. wikipedia.org The chiral auxiliary guides the reaction, leading to a stereoselective outcome, after which it can be removed. wikipedia.orgresearchgate.net
When this compound is used in conjunction with chiral auxiliaries, the isotopic labels serve as a spectroscopic probe to monitor the reaction's stereochemical course. For instance, in an asymmetric alkylation or aldol (B89426) reaction, the labeled cyanoacetate (B8463686) can be attached to a chiral auxiliary, such as an Evans oxazolidinone. wikipedia.orgresearchgate.net The reaction with an electrophile creates a new stereocenter. The diastereomeric ratio of the products can be precisely determined using 13C NMR spectroscopy, as the signals from the labeled carbon atoms will be distinct for each diastereomer. This provides direct evidence of the level of asymmetric induction achieved.
Table 1: Hypothetical Asymmetric Alkylation using a Chiral Auxiliary and Labeled Ethyl Cyanoacetate This table illustrates the expected outcome and analytical advantage of using the labeled compound in a representative asymmetric synthesis.
| Step | Reaction | Reagents | Expected Outcome | Analytical Utility of 13C Label |
| 1 | Attachment of Auxiliary | Labeled Ethyl Cyanoacetate, Chiral Auxiliary (e.g., Evans type) | Formation of chiral N-acyloxazolidinone | Confirmation of structure via 13C NMR. |
| 2 | Enolate Formation | Lithium diisopropylamide (LDA) | Formation of a specific (Z)-enolate | Monitoring enolate geometry. |
| 3 | Asymmetric Alkylation | Benzyl bromide (BnBr) | Diastereoselective formation of the alkylated product | Direct quantification of diastereomeric excess (d.e.) via integration of distinct 13C NMR signals. |
| 4 | Auxiliary Cleavage | Lithium hydroxide (B78521) (LiOH) | Release of the chiral carboxylic acid and recovery of the auxiliary | Verification of label retention in the final product. |
The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where verifying the integrity of the carbon skeleton is crucial. This compound is an ideal tracer for this purpose. By incorporating the labeled building block early in a synthetic route, chemists can track the labeled carbons through the entire sequence to the final product. rsc.orgresearchgate.net
This technique is particularly useful for:
Mechanistic Elucidation: Confirming that a proposed reaction mechanism is correct by tracking the final position of the labeled atoms.
Metabolic Studies: When the resulting labeled drug is used in metabolic studies, the 13C label allows for the identification of metabolites using mass spectrometry. nih.gov
Process Chemistry: In industrial settings, it can be used to identify the source of impurities or byproducts in a large-scale synthesis.
For example, the synthesis of the anticonvulsant drug Ethosuximide can begin with a Michael addition of ethyl cyanoacetate to butanone. wikipedia.org Using this compound would result in a labeled intermediate. Subsequent cyclization and hydrolysis/decarboxylation steps would yield Ethosuximide with the 13C label incorporated into the pyrrolidine-2,5-dione ring. Analyzing the final product with 13C NMR and MS would unequivocally confirm the synthetic pathway and the origin of the specific carbon atoms in the heterocyclic core.
Construction of Diverse Heterocyclic Scaffolds
Ethyl cyanoacetate is a well-established precursor for the synthesis of a wide variety of heterocyclic compounds due to its multiple reactive sites. wikipedia.orge3s-conferences.orgchemprob.org The use of this compound enables the production of isotopically labeled heterocycles, which are valuable tools in medicinal chemistry and drug discovery. americanchemicalsuppliers.comguidechem.com
Many biologically active molecules contain pyridine (B92270) and pyrimidine (B1678525) rings. Ethyl cyanoacetate is a common starting material for constructing these scaffolds. For instance, 3-cyano-2-pyridones can be synthesized through multi-component reactions involving an aldehyde, a malononitrile (B47326) or similar active methylene (B1212753) compound, and ethyl cyanoacetate. ekb.egresearchgate.netresearchgate.net
The use of this compound in these reactions directly leads to pyridines and pyrimidines with a 13C2-labeled fragment incorporated into their core structure. americanchemicalsuppliers.comguidechem.com This is explicitly noted in chemical supplier literature, where this compound is described as a reagent used in labeled pyrimidine and purine (B94841) synthesis. americanchemicalsuppliers.comguidechem.com
Table 2: Synthesis of Labeled Heterocycles from this compound
| Heterocycle Class | General Reaction Type | Co-reactants | Position of 13C Label in Product | Example Application |
| Pyridines | Bohlmann-Rahtz pyridine synthesis | Enamines | C3 and C4 of the pyridine ring | Labeled intermediates for HIV reverse transcriptase inhibitors. google.com |
| Pyrimidines | Condensation/Cyclization | Guanidine, Urea | C4 and C5 of the pyrimidine ring | Labeled precursors for antiviral or anticancer drugs like Allopurinol. wikipedia.orgrsc.org |
| Tetrahydroquinolines | Cascade aza-Michael–Michael addition | 2-alkenyl anilines, Aldehydes | C3 and C4 of the quinoline (B57606) ring | Labeled scaffolds for medicinal chemistry research. nih.gov |
Isotopic tracers are indispensable for elucidating the mechanisms of new or complex chemical reactions. britannica.comresearchgate.netstanford.edu When a novel cyclization or cascade reaction is discovered, the exact pathway of bond formation and cleavage can be ambiguous. By using a labeled starting material like this compound, the fate of the labeled carbons can be traced.
For example, in a newly developed domino reaction to form a complex polycyclic system, it might be unclear which bonds are formed first or if a rearrangement occurs. If this compound is used, the connectivity between the two 13C atoms can be checked in the final product using 2D NMR techniques like INADEQUATE. If the 13C-13C bond is intact, it rules out mechanisms involving its cleavage. If the labels are found in unexpected positions, it points towards a previously unconsidered rearrangement. This provides definitive evidence that helps to establish the reaction mechanism, allowing for its optimization and broader application. nih.gov
Role in the Total Synthesis of Natural Products and Analogues
The total synthesis of complex natural products is a field that pushes the boundaries of chemical synthesis. In these lengthy and intricate syntheses, confirming the structure and verifying the successful incorporation of key fragments is paramount. This compound can be employed as a labeled building block to unambiguously confirm its incorporation into the final natural product.
In the synthesis of a natural product that utilizes a Knoevenagel condensation or a Michael addition with ethyl cyanoacetate, starting with the 13C2-labeled version allows for easy detection of the fragment in the final molecule. The enhanced signals in the 13C NMR spectrum at the labeled positions provide a clear signature of the successful reaction pathway. This is particularly valuable in biosynthetic studies, where researchers feed labeled precursors to organisms to discover how natural products are made. researchgate.net By isolating the natural product and finding the 13C label incorporated, they can prove that the labeled precursor is part of the biosynthetic pathway. nih.govrsc.org
For instance, the synthesis of certain alkaloids or polyketides might involve a fragment derived from cyanoacetic acid. rsc.orgscielo.org.mx By synthesizing a 13C2-labeled precursor from this compound and introducing it into the synthesis, the final location of these two carbon atoms can be confirmed, solidifying the structural assignment of the complex target molecule.
Pathway Tracing in Biomimetic Synthesis Approaches
Biomimetic synthesis aims to replicate nature's elegant and efficient strategies for constructing complex molecules. wiley-vch.de Isotopic labeling is a cornerstone of this field, allowing chemists to trace the incorporation of building blocks and understand the intricate steps of a biosynthetic pathway. While specific studies detailing the use of this compound in biomimetic synthesis are not extensively documented in publicly available literature, the principles of its application are well-established. For instance, in the biosynthesis of alkaloids, small labeled precursors are used to unravel the complex cyclization and rearrangement reactions. wiley-vch.de
By incorporating this compound into a biomimetic synthesis, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the ¹³C-labeled carbon atoms through the synthetic sequence. This allows for the unambiguous determination of how the atoms of the precursor are assembled into the final natural product-like molecule.
Table 1: Hypothetical Application of this compound in Biomimetic Alkaloid Synthesis
| Step | Description | Analytical Technique | Expected Observation |
| 1. Precursor Incorporation | Condensation of this compound with a bio-relevant aldehyde. | ¹³C NMR | Appearance of new signals corresponding to the labeled carbons in the intermediate product, with characteristic coupling patterns. |
| 2. Cyclization Cascade | Acid or base-catalyzed cyclization to form the core alkaloid skeleton. | HRMS | Detection of the final product with a mass shift corresponding to the two ¹³C labels, confirming the incorporation of the ethyl cyanoacetate unit. |
| 3. Structural Elucidation | Detailed spectroscopic analysis of the final labeled product. | 2D NMR (HSQC, HMBC) | Correlation signals between the labeled carbons and adjacent protons, confirming the final position of the labeled atoms in the molecular structure. |
Strategic Incorporation of Labeled Units for Synthetic Route Verification
Beyond biomimetic studies, this compound is a valuable tool for verifying proposed synthetic routes and elucidating reaction mechanisms. The strategic placement of the ¹³C labels provides a clear spectroscopic signature that can be monitored throughout a reaction sequence.
For example, in the synthesis of heterocyclic compounds, where multiple reaction pathways may be plausible, the use of a labeled precursor can provide definitive evidence for the operative mechanism. The fate of the labeled carbon atoms can be tracked, confirming bond formations and rearrangements.
Table 2: Research Findings on the Use of Labeled Precursors for Synthetic Route Verification
| Reaction Type | Labeled Precursor | Analytical Method | Key Finding |
| Heterocycle Synthesis | ¹³C-labeled building blocks | ¹³C NMR, Mass Spectrometry | Tracing the labeled atoms to confirm the final structure and rule out alternative isomeric products. |
| Mechanistic Studies | Isotopically labeled reactants | In-situ NMR spectroscopy | Observing the formation and transformation of intermediates, providing direct evidence for the reaction pathway. |
| Complex Molecule Synthesis | Labeled fragments | High-Resolution Mass Spectrometry | Confirming the incorporation of the labeled fragment into the final complex molecule. |
Preparation of Labeled Standards for Analytical and Spectroscopic Research
The accurate quantification of molecules in complex mixtures is a significant challenge in many scientific disciplines. Isotope-labeled internal standards are the gold standard for quantitative analysis, particularly in mass spectrometry-based techniques. lgcstandards.com this compound can serve as a precursor for the synthesis of a wide range of ¹³C-labeled analytical standards.
These labeled standards are chemically identical to their unlabeled counterparts but have a distinct mass, allowing them to be differentiated by a mass spectrometer. By adding a known amount of the labeled standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification. unimi.it
Table 3: Potential Labeled Standards Derivable from this compound
| Target Analyte Class | Example Standard | Application |
| Drug Metabolites | Labeled phase I or phase II metabolites | Pharmacokinetic and drug metabolism studies. lgcstandards.com |
| Biomarkers | ¹³C-labeled amino acids or organic acids | Clinical diagnostics and metabolomics research. |
| Environmental Contaminants | Labeled pesticides or industrial byproducts | Environmental monitoring and food safety analysis. |
Furthermore, the incorporation of ¹³C labels is advantageous for quantitative NMR (qNMR) spectroscopy. The distinct signals of the labeled carbon atoms can be used for accurate concentration determination without the need for a separate internal standard in some cases.
Computational and Theoretical Investigations Pertinent to Ethyl Cyanoacetate 2,3 13c2
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Ethyl Cyanoacetate-2,3-13C2. DFT has proven to be a reliable and accurate method for predicting a range of molecular properties, including NMR spectra. acs.orgfigshare.comresearchgate.net The isotopic substitution of carbon-12 with carbon-13 at the 2 and 3 positions introduces subtle changes in the vibrational frequencies and zero-point energies of the molecule, which can be precisely modeled using these computational techniques.
The charge distribution within the molecule is also a key determinant of its chemical behavior. Quantum chemical calculations can generate detailed electrostatic potential maps, illustrating the electron-rich and electron-poor regions of this compound. The presence of the electron-withdrawing nitrile and ester groups results in a polarized molecule, with the methylene (B1212753) (C2) and carbonyl (C1) carbons being electrophilic centers. The isotopic labeling itself does not change the net charge but provides a spectroscopic handle to probe these sites.
One of the most powerful applications of DFT in the context of isotopically labeled compounds is the prediction of Nuclear Magnetic Resonance (NMR) parameters. acs.orgresearchgate.net Theoretical calculations can provide highly accurate predictions of ¹³C chemical shifts and coupling constants, which are essential for the validation of the synthesis and purification of this compound. The agreement between calculated and experimental NMR data serves as a confirmation of the molecular structure and the specific positions of the isotopic labels. nih.gov
Below is an illustrative table comparing hypothetical experimental NMR data for this compound with values predicted by a typical DFT calculation.
| Parameter | Atom(s) | Predicted Value | Hypothetical Experimental Value |
| Chemical Shift (δ) | C2 | 25.5 ppm | 25.1 ppm |
| C3 | 116.8 ppm | 116.5 ppm | |
| Coupling Constant (J) | ¹J(C2-C3) | 58.2 Hz | 55.9 Hz |
| ¹J(C1-C2) | 54.5 Hz | 52.3 Hz |
Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations and experimental measurements.
Transition State Modeling and Reaction Coordinate Analysis for Labeled Reactions
The isotopic labeling in this compound is particularly valuable for mechanistic studies of chemical reactions, which can be powerfully augmented by computational modeling. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and the visualization of the molecular structures of transient intermediates.
When this compound participates in a reaction where the bonds to C2 or C3 are altered in the rate-determining step, a kinetic isotope effect (KIE) can be observed. utdallas.edu The KIE is the ratio of the reaction rate of the unlabeled compound to that of the labeled compound. wikipedia.org For ¹³C, these effects are smaller than those for deuterium (B1214612) labeling but are still significant and can provide detailed information about the transition state. wikipedia.orglibretexts.org
Computational modeling can predict the magnitude of the ¹³C KIE by calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled and labeled molecules. acs.org This analysis helps to elucidate the reaction mechanism, for instance, by distinguishing between concerted and stepwise pathways.
Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics of Labeled Systems
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, particularly in solution. easychair.org These simulations model the explicit interactions between the solute and individual solvent molecules over time, offering insights into solvation shells, hydrogen bonding, and the influence of the solvent on the molecule's conformation. osti.govbiu.ac.il
The conformational flexibility of the ethyl ester group is an important aspect of the molecule's behavior. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. The choice of solvent can significantly influence the relative populations of these conformers. ucsb.edumdpi.com
For this compound, MD simulations can be used to understand how specific solute-solvent interactions might influence the reactivity at the labeled carbon centers. The simulations can also be used to calculate time-correlation functions, which are related to spectroscopic properties and can provide a link between the molecular-level dynamics and experimental observables.
Emerging Research Avenues and Future Prospects for Ethyl Cyanoacetate 2,3 13c2
Development of Innovative Catalytic Systems for Labeled Compound Synthesis
The synthesis of isotopically labeled compounds such as Ethyl Cyanoacetate-2,3-13C2 often relies on established synthetic routes using labeled precursors. However, the development of novel catalytic systems that can efficiently incorporate isotopic labels is a significant area of research. Traditional methods for synthesizing ethyl cyanoacetate (B8463686) include the Fischer esterification of cyanoacetic acid with ethanol (B145695) and the Kolbe nitrile synthesis using ethyl chloroacetate (B1199739) and a cyanide salt. wikipedia.org For the synthesis of this compound, these methods would require isotopically labeled starting materials, such as Cyanoacetic acid-2,3-13C2 or Sodium Cyanide-13C.
Recent innovations in catalysis for the synthesis of unlabeled ethyl cyanoacetate could be adapted for the production of its labeled analogue. These include the use of solid acid catalysts, such as heteropoly acids (e.g., silicotungstic acid), which offer advantages like high activity, non-corrosiveness, and recyclability. e3s-conferences.org Another approach involves the use of talc (B1216) or talc-like materials as catalysts for the transesterification of methyl cyanoacetate with ethanol, which circumvents the use of corrosive and difficult-to-handle reagents. guidechem.com
A particularly innovative future direction lies in the development of catalytic systems that can utilize simple, readily available labeled precursors. For instance, catalytic systems are being explored that can utilize ¹³CO₂ as a C1 source for the synthesis of more complex molecules. While not yet applied to this compound, this represents a frontier in labeled compound synthesis.
The table below summarizes potential catalytic systems for the synthesis of this compound.
| Catalyst System | Labeled Precursor | Potential Advantages |
| Strong Mineral Acid (H₂SO₄) | Cyanoacetic acid-2,3-¹³C₂ | Established, high-yield method. |
| Heteropoly Acid (e.g., Silicotungstic acid) | Cyanoacetic acid-2,3-¹³C₂ | Recyclable catalyst, environmentally benign. e3s-conferences.org |
| Palladium on Carbon (Pd/C) | Ethyl cyanoacetate, ¹³C₂H₂ | Potential for direct C-H activation and isotope incorporation. |
| Nano-Fe₃O₄@Ellagic Acid | Labeled Aldehyde and Malononitrile-¹³C₂ | Green, efficient catalyst for Knoevenagel condensation. oiccpress.com |
Applications in Advanced Materials Science and Polymer Chemistry
This compound is a valuable precursor for the synthesis of isotopically labeled monomers, which are instrumental in elucidating polymerization mechanisms and probing the structure and dynamics of polymers.
Ethyl cyanoacetate can be readily converted into ethyl 2-cyanoacrylate, a monomer widely used in the formulation of "super glues," via a Knoevenagel condensation with formaldehyde. By starting with this compound, the resulting ethyl 2-cyanoacrylate monomer will be labeled at the 2 and 3 positions of the acrylate (B77674) backbone.
The polymerization of cyanoacrylates is typically initiated by weak bases, such as water, and proceeds via a rapid anionic mechanism. pcbiochemres.com The presence of the ¹³C labels allows for detailed mechanistic studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, researchers can track the incorporation of the labeled monomer into the growing polymer chain and identify any side reactions or rearrangement processes that may occur.
The table below outlines a hypothetical reaction for the synthesis of a labeled monomer.
| Reactant 1 | Reactant 2 | Labeled Product |
| Ethyl Cyanoacetate-2,3-¹³C₂ | Formaldehyde | Ethyl 2-cyanoacrylate-2,3-¹³C₂ |
Once polymerized, the ¹³C labels within the poly(ethyl cyanoacrylate) backbone serve as sensitive probes for investigating the polymer's microstructure and dynamics. Solid-state NMR spectroscopy of the labeled polymer can provide detailed information about chain conformation, tacticity, and packing in the solid state.
Furthermore, the labels can be used to study the dynamics of the polymer chains, such as segmental motion and diffusion, which are crucial for understanding the material's physical properties. For example, ¹³C NMR relaxation studies can provide insights into the mobility of different parts of the polymer chain, which can be correlated with properties like glass transition temperature and mechanical strength. This information is particularly valuable in the design of advanced materials, such as biodegradable polymers for drug delivery applications. nih.govmdpi.com
The following table presents potential research data that could be obtained from a labeled polymer.
| Analytical Technique | Information Gained |
| ¹³C Solid-State NMR | Polymer chain tacticity, conformation, and packing. |
| ¹³C NMR Relaxation Studies | Segmental motion, chain dynamics, and glass transition temperature. |
| Mass Spectrometry | Polymer degradation pathways by analyzing labeled fragments. |
Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Exclusively in vitro applications)
The specific labeling pattern in this compound makes it a powerful tool for in vitro studies at the intersection of organic chemistry and chemical biology, particularly for elucidating enzyme mechanisms and developing non-clinical biomarkers.
Ethyl cyanoacetate and its derivatives can serve as substrates for various enzymes, such as esterases and nitrile hydratases. By using this compound as a substrate in a cell-free enzymatic assay, researchers can precisely follow the metabolic fate of the carbon backbone of the molecule.
For example, in an esterase-catalyzed hydrolysis reaction, the ¹³C label would remain with the cyanoacetate portion of the molecule. In contrast, if the nitrile group is hydrated by a nitrile hydratase to form an amide, the ¹³C labels would be located adjacent to the newly formed amide group. By analyzing the structure of the resulting products using NMR and MS, the exact mechanism of the enzymatic transformation can be determined. This approach is invaluable for understanding how enzymes function at a molecular level.
The table below shows a hypothetical enzymatic reaction with this compound.
| Enzyme | Labeled Substrate | Potential Labeled Product | Mechanistic Insight |
| Esterase | Ethyl Cyanoacetate-2,3-¹³C₂ | Cyanoacetic acid-2,3-¹³C₂ | Rate and mechanism of ester hydrolysis. |
| Nitrile Hydratase | Ethyl Cyanoacetate-2,3-¹³C₂ | Ethyl 2-carbamoylacetate-2,3-¹³C₂ | Pathway of nitrile group transformation. |
In the context of non-clinical diagnostics, isotopically labeled compounds are essential for the development of robust in vitro assays. If a specific metabolite derived from ethyl cyanoacetate is identified as a biomarker for a particular enzymatic activity or metabolic state, this compound can be used to develop a highly sensitive and specific quantitative assay.
For instance, the labeled compound could serve as an internal standard in a mass spectrometry-based assay. By adding a known amount of the ¹³C-labeled standard to a biological sample, the absolute concentration of the unlabeled biomarker can be accurately determined. This is crucial for validating new biomarkers and for their potential use in future diagnostic applications. While direct applications for this compound in biomarker development are still emerging, its potential as a tool in this field is significant.
The following table outlines the potential use of this compound in a hypothetical in vitro assay.
| Assay Type | Role of Labeled Compound | Application |
| LC-MS/MS Quantitative Assay | Internal Standard | Accurate quantification of a non-labeled biomarker derived from ethyl cyanoacetate. |
| Enzyme Activity Assay | Labeled Tracer | To measure the rate of conversion of the labeled substrate to a labeled product, reflecting enzyme activity. |
Methodological Advancements in Isotopic Analysis and Tracing Technologies
The utility of isotopically labeled compounds like this compound is intrinsically linked to the sophistication of analytical techniques capable of detecting and quantifying the incorporated stable isotopes. Continuous innovation in isotopic analysis and tracing technologies is expanding the scope and precision of studies utilizing 13C-labeled molecules. These advancements are primarily concentrated in the fields of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which offer complementary insights into the fate of labeled compounds within complex biological and chemical systems.
Mass Spectrometry (MS)-Based Approaches
Mass spectrometry has become a cornerstone of metabolic research, enabling the sensitive detection and quantification of isotopologues. unt.edu When a 13C-labeled substrate such as this compound is introduced into a system, enzymatic reactions distribute the labeled carbon atoms, resulting in specific labeling patterns in downstream metabolites. nih.gov High-resolution MS instruments are essential for this work, as they can resolve the small mass differences between isotopologues, which is particularly crucial for complex molecules like lipids where many isotopologue peaks may overlap. nih.gov
Recent methodological advancements focus on enhancing the accuracy of isotopologue analysis and streamlining data interpretation. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize samples labeled with different proportions of 13C (e.g., 5% and 95%) to differentiate biological signals from background noise and accurately determine the number of carbon atoms in a metabolite. nih.gov Furthermore, sophisticated software tools and computational methods are being developed to correct for the natural abundance of stable isotopes in unlabeled samples, a critical step for calculating the true mass isotopologue distributions. biorxiv.orgresearchgate.net This allows for a more precise quantification of metabolic fluxes. nih.gov
The combination of gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (GC-MS, LC-MS) allows for the separation of complex mixtures before isotopic analysis. unt.edunih.gov Tandem mass spectrometry (MS/MS) provides even greater detail by fragmenting ions, which can help pinpoint the location of labeled carbons within a molecule. youtube.comresearchgate.net These advanced techniques are pivotal for tracing the carbon backbone of this compound as it is incorporated into various metabolic pathways.
| MS-Based Technique | Principle | Application in 13C Tracing | Key Advancement |
| High-Resolution MS (e.g., Orbitrap, FT-ICR) | Measures mass-to-charge ratio with very high accuracy, distinguishing between ions of very similar mass. nih.gov | Resolves different isotopologues (M+1, M+2, etc.) of a metabolite, allowing for the determination of labeling patterns. nih.gov | Increased resolving power and mass accuracy, enabling the analysis of complex isotopologue patterns in large molecules. nih.gov |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Separates compounds in a mixture before they enter the mass spectrometer for analysis. unt.edunih.gov | Allows for the analysis of specific metabolites within a complex biological sample (e.g., cell extract) to see if they have incorporated the 13C label. unt.edu | Improved chromatographic columns and methods for better separation of structurally similar metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Isolates and fragments specific ions to determine their structure. youtube.com | Helps to identify the precise location of 13C atoms within a metabolite's structure by analyzing fragmentation patterns. youtube.comresearchgate.net | Development of new fragmentation techniques and data analysis algorithms to interpret complex fragmentation spectra. |
| Isotopic Ratio Outlier Analysis (IROA) | Uses a mixture of 5% and 95% 13C-labeled samples to distinguish biological signals from artifacts and determine carbon number. nih.gov | Provides robust quantification and confident identification of metabolites derived from the labeled tracer. nih.gov | Streamlined workflows for sample preparation and data analysis, making the technique more accessible. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and environment of atoms within a molecule. uoi.gr For 13C-labeled compounds, 13C NMR offers significant advantages due to the large chemical shift dispersion and narrow peaks, which reduces the problem of signal overlap often seen in proton (1H) NMR. nih.gov This allows for the clear identification and quantification of labeled carbons at specific positions within a molecule. uoi.grchemicalbook.com
One of the key challenges in 13C NMR is its relatively low natural abundance and sensitivity. However, the use of isotopically enriched precursors like this compound dramatically increases the signal-to-noise ratio, making sophisticated experiments more feasible. nih.gov Methodological advancements include the development of specialized 13C probes that enhance sensitivity, even for samples at natural abundance. nih.gov
Furthermore, two-dimensional (2D) NMR techniques, such as INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment), can be used with highly enriched samples to observe direct 13C–13C correlations. nih.gov This provides unambiguous information about the carbon framework of metabolites, allowing researchers to trace the connectivity of the carbon atoms derived from the original labeled tracer. nih.gov Such data is invaluable for elucidating complex metabolic pathways and discovering novel biochemical transformations. nih.gov
| NMR-Based Technique | Principle | Application in 13C Tracing | Key Advancement |
| 1D 13C NMR | Detects the 13C isotope, providing information on the chemical environment of each carbon atom in a molecule. uoi.gr | Directly observes and quantifies the incorporation of 13C at specific atomic positions in metabolites derived from this compound. chemicalbook.com | Higher field magnets and cryoprobe technology have significantly increased sensitivity, reducing experiment times. |
| Proton-Decoupled 13C NMR | Irradiates protons to remove C-H coupling, simplifying the 13C spectrum to single peaks for each unique carbon. uoi.gr | Simplifies complex spectra, facilitating easier identification and quantification of labeled carbon positions. uoi.gr | More efficient and broadband decoupling pulse sequences that cover a wider range of proton frequencies. |
| 2D Correlation Spectroscopy (e.g., INADEQUATE) | Detects correlations between adjacent 13C nuclei, revealing direct carbon-carbon bonds. nih.gov | Provides definitive evidence for how the carbon skeleton from the tracer is assembled into new molecules, mapping metabolic pathways. nih.gov | Improved pulse sequences and data processing techniques that make these demanding experiments more practical with enriched samples. |
These ongoing advancements in MS and NMR are crucial for maximizing the scientific return from studies involving this compound. By providing ever more detailed and precise views of molecular transformations, these technologies will continue to drive new discoveries in metabolic research and synthetic biology.
Q & A
Basic: What analytical methods are recommended for characterizing Ethyl Cyanoacetate-2,3-13C2 and verifying isotopic enrichment?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for structural confirmation and isotopic purity assessment. For 13C-labeled compounds , high-resolution NMR should be performed to confirm the position and enrichment of isotopic labels, as described in studies using ethyl acetoacetate-1,3-13C2 . MS (e.g., ESI-MS) provides complementary data on molecular ion peaks and isotopic distribution. Purity should be validated via HPLC with certified reference standards (e.g., ≥98% purity criteria per Cayman Chemical protocols) .
Basic: How should researchers select and validate analytical reference standards for this compound?
Answer:
Standards must be traceable to authoritative sources (e.g., NIST, USP) and accompanied by batch-specific certificates of analysis (CoA). Key parameters include:
- Purity : ≥98% (confirmed via HPLC/GC) .
- Isotopic enrichment : ≥99% (validated by NMR/MS) .
- Storage : Maintain at -20°C to prevent degradation, as recommended for similar esters . Cross-validate standards using spike-recovery experiments in target matrices (e.g., biological fluids) to ensure accuracy .
Advanced: How can isotopic scrambling be minimized during multi-step synthesis involving this compound?
Answer:
Isotopic integrity depends on reaction conditions. For example, in Hantzsch reactions, avoid prolonged heating or acidic/basic environments that may induce label migration. Use mild catalysts (e.g., organocatalysts) and monitor intermediates via NMR after each step . Purification techniques like column chromatography or recrystallization should be optimized to remove non-labeled byproducts. A case study using ethyl acetoacetate-1,3-13C2 achieved >99.4% isotopic enrichment through controlled reaction times (≤2 hours) and inert atmospheres .
Advanced: What experimental design considerations are critical for metabolic tracing studies using this compound?
Answer:
- Tracer administration : Use hyperpolarized -MRI techniques to enhance signal detection in real-time metabolic pathways (e.g., liver cancer studies) .
- Data acquisition : Employ dynamic NMR with time-resolved sampling to track label incorporation into metabolites like acetyl-CoA.
- Controls : Include unlabeled controls and validate results with parallel MS-based flux analysis .
Advanced: How can researchers resolve contradictions in metabolic flux data derived from this compound tracing experiments?
Answer:
Discrepancies may arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic pools) or isotopic dilution. Address this by:
- Comparative modeling : Use computational tools (e.g., INCA or OpenFlux) to simulate and compare flux distributions .
- Multi-tracer validation : Combine -labeled ethyl cyanoacetate with - or -tracers to cross-verify pathway engagement .
- Tissue-specific analysis : Isolate subcellular fractions (e.g., mitochondria) to localize label incorporation .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use anhydrous solvents and inert atmospheres (N/Ar) during synthesis to avoid moisture-induced degradation .
- Safety : Wear nitrile gloves and lab coats, as recommended for cyanoacetate derivatives .
Advanced: How can this compound be used as an internal standard in quantitative LC-MS assays?
Answer:
- Method validation : Perform matrix-matched calibration using isotopically labeled internal standards (ILS) to correct for ion suppression/enhancement.
- Sample preparation : Spike ILS prior to extraction to account for recovery variability .
- Data analysis : Use isotopic peak area ratios (labeled vs. unlabeled) for quantification, ensuring a linear dynamic range of 1–1000 ng/mL with R > 0.99 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
